Cas no 910385-92-1 (2-3-fluoro-4-(morpholin-4-yl)phenylethan-1-amine)

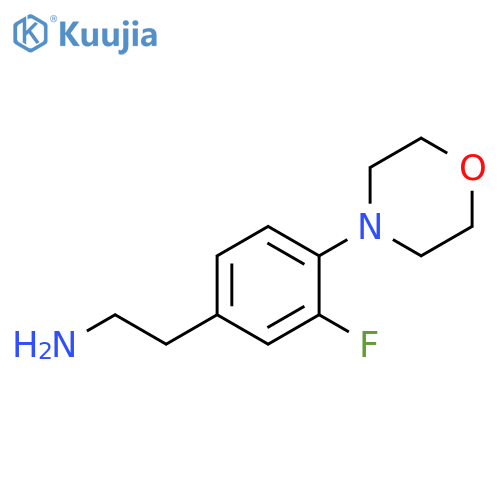

910385-92-1 structure

商品名:2-3-fluoro-4-(morpholin-4-yl)phenylethan-1-amine

CAS番号:910385-92-1

MF:C12H17FN2O

メガワット:224.274586439133

MDL:MFCD08450371

CID:4664776

PubChem ID:63784903

2-3-fluoro-4-(morpholin-4-yl)phenylethan-1-amine 化学的及び物理的性質

名前と識別子

-

- 2-[3-fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine

- Benzeneethanamine, 3-fluoro-4-(4-morpholinyl)-

- 2-3-fluoro-4-(morpholin-4-yl)phenylethan-1-amine

-

- MDL: MFCD08450371

- インチ: 1S/C12H17FN2O/c13-11-9-10(3-4-14)1-2-12(11)15-5-7-16-8-6-15/h1-2,9H,3-8,14H2

- InChIKey: JSZBKGXHHJOSCC-UHFFFAOYSA-N

- ほほえんだ: C1(CCN)=CC=C(N2CCOCC2)C(F)=C1

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 361.9±42.0 °C at 760 mmHg

- フラッシュポイント: 172.7±27.9 °C

- じょうきあつ: 0.0±0.8 mmHg at 25°C

2-3-fluoro-4-(morpholin-4-yl)phenylethan-1-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-3-fluoro-4-(morpholin-4-yl)phenylethan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-207712-0.25g |

2-[3-fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine |

910385-92-1 | 95.0% | 0.25g |

$315.0 | 2025-02-20 | |

| Enamine | EN300-207712-5.0g |

2-[3-fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine |

910385-92-1 | 95.0% | 5.0g |

$1862.0 | 2025-02-20 | |

| Enamine | EN300-207712-0.5g |

2-[3-fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine |

910385-92-1 | 95.0% | 0.5g |

$501.0 | 2025-02-20 | |

| Enamine | EN300-207712-10.0g |

2-[3-fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine |

910385-92-1 | 95.0% | 10.0g |

$2762.0 | 2025-02-20 | |

| Enamine | EN300-207712-0.05g |

2-[3-fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine |

910385-92-1 | 95.0% | 0.05g |

$149.0 | 2025-02-20 | |

| Enamine | EN300-207712-5g |

2-[3-fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine |

910385-92-1 | 95% | 5g |

$1862.0 | 2023-09-16 | |

| Aaron | AR01BARB-10g |

2-[3-fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine |

910385-92-1 | 95% | 10g |

$3823.00 | 2024-07-18 | |

| A2B Chem LLC | AW05675-250mg |

2-[3-fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine |

910385-92-1 | 95% | 250mg |

$367.00 | 2024-05-20 | |

| 1PlusChem | 1P01BAIZ-50mg |

2-[3-fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine |

910385-92-1 | 95% | 50mg |

$201.00 | 2025-03-19 | |

| A2B Chem LLC | AW05675-5g |

2-[3-fluoro-4-(morpholin-4-yl)phenyl]ethan-1-amine |

910385-92-1 | 95% | 5g |

$1995.00 | 2024-05-20 |

2-3-fluoro-4-(morpholin-4-yl)phenylethan-1-amine 関連文献

-

1. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

910385-92-1 (2-3-fluoro-4-(morpholin-4-yl)phenylethan-1-amine) 関連製品

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量